An In-Depth Technical Guide to the Synthesis and Characterization of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
An In-Depth Technical Guide to the Synthesis and Characterization of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the fluorescent compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]. This molecule, belonging to the class of stilbene-like bis(benzoxazoles), has garnered interest for its unique photophysical properties and potential applications in materials science and as a structural scaffold in drug discovery. This document details a plausible and robust synthetic pathway, outlines comprehensive characterization methodologies, and discusses the rationale behind the experimental choices, thereby serving as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Stilbene-like Bis(benzoxazoles)
Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a benzoxazole moiety into larger molecular frameworks is a common strategy in medicinal chemistry to enhance therapeutic potential.[2] When two benzoxazole rings are linked by a conjugated system, such as the 1,2-ethenediyl (vinylene) bridge found in stilbenes, the resulting molecules often exhibit intriguing photophysical properties, most notably strong fluorescence.[3]
Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], with the chemical formula C₁₈H₁₄N₂O₂, is a symmetrical molecule featuring two 5-methylbenzoxazole units connected by a central carbon-carbon double bond.[4] This extended π-conjugated system is responsible for its characteristic fluorescence, making it a candidate for applications such as fluorescent brighteners, organic light-emitting diodes (OLEDs), and fluorescent probes in biological imaging.[5][6] For drug development professionals, understanding the synthesis and properties of such scaffolds is crucial for the design of novel fluorescent probes for cellular imaging or as a core structure for the development of new therapeutic agents.[7]
This guide will focus on a logical and efficient synthetic approach to Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], primarily through the Horner-Wadsworth-Emmons reaction, and will detail the essential analytical techniques for its comprehensive characterization.
Strategic Synthesis Pathway: A Rational Approach
The synthesis of the target molecule can be strategically approached by forming the central ethenediyl bridge through a coupling reaction of two appropriately functionalized 5-methylbenzoxazole precursors. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and widely used method for the stereoselective formation of alkenes, particularly favoring the thermodynamically more stable (E)-isomer, which is the desired configuration for this planar, conjugated system.[8][9]
The overall synthetic strategy is a convergent one, involving the preparation of two key intermediates derived from 2-amino-4-methylphenol:
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Intermediate A: 5-methylbenzoxazole-2-carbaldehyde. This electrophilic partner for the HWE reaction.
-
Intermediate B: Diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate. This is the nucleophilic phosphonate ylide precursor for the HWE reaction.
The final step involves the base-mediated condensation of these two intermediates to yield the target molecule.
Synthesis of Precursors: Building the Benzoxazole Core
The foundational starting material for both intermediates is 2-amino-4-methylphenol. The benzoxazole ring is formed through cyclization reactions with appropriate C2-building blocks.
2.1.1. Synthesis of 2-(Chloromethyl)-5-methylbenzoxazole
This intermediate can be prepared by the reaction of 2-amino-4-methylphenol with chloroacetyl chloride. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization with the adjacent hydroxyl group to form the benzoxazole ring.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol in a suitable solvent such as toluene or xylene.
-
Slowly add an equimolar amount of chloroacetyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
2.1.2. Synthesis of Diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate (Intermediate B)
This key phosphonate is synthesized from 2-(chloromethyl)-5-methylbenzoxazole via the Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite on the alkyl halide, followed by dealkylation to form the phosphonate.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 2-(chloromethyl)-5-methylbenzoxazole and an excess of triethyl phosphite.
-
Heat the mixture at a high temperature (typically 140-160 °C) for several hours. The reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.
-
The resulting crude diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate is often of sufficient purity for the subsequent HWE reaction. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
2.1.3. Synthesis of 5-methylbenzoxazole-2-carbaldehyde (Intermediate A)
This aldehyde can be synthesized by the condensation of 2-amino-4-methylphenol with a protected glyoxal equivalent, such as chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.
Experimental Protocol:
-
Heat a mixture of 2-amino-4-methylphenol and chloroacetaldehyde dimethyl acetal in the presence of a mild acid catalyst.
-
After the initial condensation and cyclization, add an aqueous acid (e.g., hydrochloric acid) to the reaction mixture and stir to hydrolyze the dimethyl acetal to the aldehyde.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude aldehyde by column chromatography or recrystallization.
The Horner-Wadsworth-Emmons Coupling Reaction
The final step in the synthesis is the Horner-Wadsworth-Emmons reaction between the phosphonate ylide generated from Intermediate B and the aldehyde (Intermediate A). The use of a strong, non-nucleophilic base is crucial for the deprotonation of the phosphonate.
Experimental Protocol:
-
Under an inert atmosphere, dissolve diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate (Intermediate B) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases (in the case of NaH) and a clear solution of the ylide is formed.
-
Slowly add a solution of 5-methylbenzoxazole-2-carbaldehyde (Intermediate A) in the same anhydrous solvent to the ylide solution at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphate byproduct, simplifying the workup.[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane).[11]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-].
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.
-
¹H NMR: The spectrum is expected to be symmetrical. Key signals would include:
-
A singlet for the two methyl groups (CH ₃) in the range of δ 2.4-2.6 ppm.
-
Signals for the aromatic protons on the benzoxazole rings. The protons ortho and para to the methyl group will appear as a singlet or a narrow doublet, while the proton meta to the methyl group will appear as a doublet.
-
A singlet for the two vinylic protons (-CH =CH -) in the downfield region, typically around δ 7.0-8.0 ppm, confirming the (E)-configuration.
-
-
¹³C NMR: The spectrum will also reflect the molecule's symmetry. Expected signals include:
-
A signal for the methyl carbons around δ 21-22 ppm.
-
Signals for the aromatic carbons in the range of δ 110-155 ppm.
-
A signal for the vinylic carbons.
-
A signal for the C2 carbon of the benzoxazole ring, which is typically deshielded and appears further downfield.
-
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. For Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] (C₁₈H₁₄N₂O₂), the expected exact mass is approximately 290.11 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. The fragmentation pattern can also provide structural information.
3.1.3. UV-Visible and Fluorescence Spectroscopy
These techniques are crucial for characterizing the photophysical properties of the molecule.
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the extended conjugated system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.[12]
-
Fluorescence Spectroscopy: Upon excitation at or near the absorption maximum, the compound is expected to exhibit strong fluorescence. The emission spectrum will show an emission maximum (λ_em) at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield (Φ_f) should be determined to quantify the efficiency of the emission process. For related stilbene-bis(benzoxazole) compounds, high quantum yields have been reported.[3]
Table 1: Summary of Expected Characterization Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Methyl Protons (CH₃) | Singlet, δ 2.4-2.6 ppm |
| Aromatic Protons | Multiplets, δ 7.0-8.0 ppm | |
| Vinylic Protons (-CH=CH-) | Singlet, δ 7.0-8.0 ppm | |
| ¹³C NMR | Methyl Carbon (CH₃) | δ 21-22 ppm |
| Aromatic & Vinylic Carbons | δ 110-155 ppm | |
| Benzoxazole C2 Carbon | Downfield signal | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 290.11 |
| UV-Vis | Absorption Max. (λ_abs) | ~350-400 nm (solvent dependent) |
| Fluorescence | Emission Max. (λ_em) | ~400-450 nm (solvent dependent) |
| Quantum Yield (Φ_f) | Expected to be high (>0.5) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the molecular formula C₁₈H₁₄N₂O₂.
Applications in Drug Development and Research
While primarily known as a fluorescent brightener, the structural and photophysical properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] and related compounds make them attractive for applications in drug development and biomedical research.
-
Fluorescent Probes for Bioimaging: The strong fluorescence and potential for functionalization make this class of molecules suitable for development as fluorescent probes. By attaching specific targeting moieties, these probes could be used for the selective imaging of cells, tissues, or specific organelles.[7][13] The lipophilic nature of the core structure may favor its accumulation in lipid-rich environments, a property that can be exploited for specific cellular staining.[14]
-
Scaffold for Anticancer Agents: The stilbene scaffold is present in numerous natural and synthetic compounds with potent anticancer activity, such as resveratrol and combretastatin.[4][15] These compounds often exert their effects by interacting with microtubules. The rigid, planar structure of the stilbene-bis(benzoxazole) core could serve as a template for the design of new anticancer agents that disrupt microtubule dynamics.[4]
-
Photosensitizers in Photodynamic Therapy (PDT): Molecules with extended π-systems can sometimes act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength. This property is the basis of photodynamic therapy, a treatment modality for cancer and other diseases. The potential of stilbene-bis(benzoxazole) derivatives as photosensitizers warrants further investigation.
Conclusion
This technical guide has detailed a rational and efficient synthetic pathway for Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] using the Horner-Wadsworth-Emmons reaction as the key step. The guide has also outlined a comprehensive suite of analytical techniques for the thorough characterization of the synthesized molecule, providing expected spectral data based on the known properties of related compounds. The unique combination of a rigid, conjugated stilbene core with the biologically relevant benzoxazole heterocycle makes this class of compounds a promising platform for the development of novel fluorescent tools and potential therapeutic agents. The methodologies and insights presented herein are intended to empower researchers in their efforts to synthesize, characterize, and explore the applications of this and related molecules in the fields of medicinal chemistry and drug development.
References
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-. Retrieved from [Link]
-
MDPI. (2020, August 19). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
PubMed Central. (2015, June 16). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Retrieved from [Link]
-
PubMed. (2017, April 20). Anticancer Activity of Stilbene-Based Derivatives. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of (a) compound 2 d in all.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2000044732A1 - Process for the preparation of 4,4'-bis(2-benzoxazolyl)stilbenes.
-
ResearchGate. (2025, October 17). Anticancer Activity of Stilbene-based Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Retrieved from [Link]
-
MDPI. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). diethyl 1,3-benzoxazol-2-ylmethylphosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Retrieved from [Link]
-
SciSpace. (2021, January 10). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Retrieved from [Link]
-
PubMed Central. (n.d.). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3260715A - Fluorescent bis-benzoxazolyl stilbenes.
-
DOI. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
SpringerLink. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]
-
PubMed. (2019, December 13). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Retrieved from [Link]
-
EPA. (n.d.). Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]. Retrieved from [Link]
-
Unich.it. (n.d.). Anticancer Activity of Stilbene-based Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photoisomerization of 2-(2-pyrrol-2-ylethenyl)benzoxazole and 2-(2-pyrrol-2-ylethenyl)benzothiazole. Retrieved from [Link]
-
PubMed Central. (2014, July 14). Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
-
SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
Research Results in Pharmacology. (2025, June 26). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]
-
MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]3049/25/17/3793)
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. US3260715A - Fluorescent bis-benzoxazolyl stilbenes - Google Patents [patents.google.com]
- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate [mdpi.com]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-, disodium salt | C36H34N12Na2O8S2 | CID 159838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
